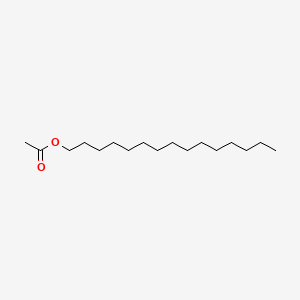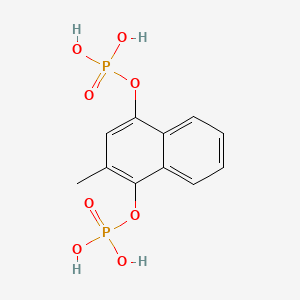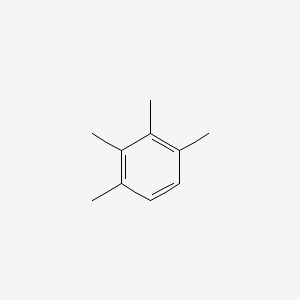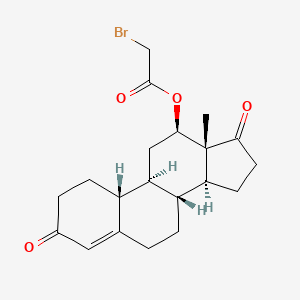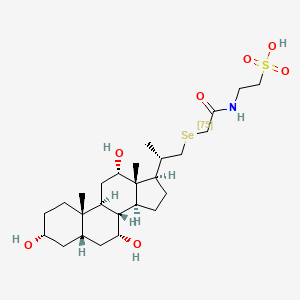
Spirogermanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spirogermanium is a synthetic organometallic compound containing the element germanium with possible antineoplastic activity. This compound exhibits significant toxicity, particularly neurotoxicity. (NCI04)
Wissenschaftliche Forschungsanwendungen
Antimalarial Activity : Spirogermanium has shown significant in vitro activity against both chloroquine-resistant and sensitive strains of Plasmodium falciparum. Its concentrations in clinical studies fall within the range effective against these parasites, suggesting potential as an antimalarial drug (Mrema, Slavik & Davis, 1983).
Trypanosoma Cruzi Inhibition : The agent has demonstrated marked inhibition of the growth of Trypanosoma cruzi, a parasite causing Chagas disease, suggesting its utility in treating this condition (Tanowitz et al., 1987).
Lack of Bone Marrow Toxicity : this compound is noted for its lack of bone marrow toxicity, which is confirmed in both preclinical and clinical studies. This feature distinguishes it from many other anticancer drugs (Slavik, Blanc & Davis, 2004).
Antiarthritic and Immunoregulatory Activity : It has been observed to decrease hindleg inflammatory lesions in adjuvant arthritic rats and normalize changes in interleukin production and other immune responses, indicating potential in treating arthritis and modulating immune responses (Dimartino et al., 1986).
Suppression of Autoimmune Encephalomyelitis : In a study, this compound suppressed experimental autoimmune encephalomyelitis in Lewis rats, indicating potential effectiveness in treating this condition, although it also caused some side effects like diarrhea and weight loss (Sacks & Braunstein, 1987).
Cancer Therapy Research : While not the primary focus here, it's worth noting that this compound has been investigated in various cancer therapy contexts, including trials against lymphoma, melanoma, and ovarian cancer (Eisenhauer et al., 2004; Vogelzang, Gesme & Kennedy, 1985).
Eigenschaften
CAS-Nummer |
41992-23-8 |
|---|---|
Molekularformel |
C17H36GeN2 |
Molekulargewicht |
341.1 g/mol |
IUPAC-Name |
3-(8,8-diethyl-2-aza-8-germaspiro[4.5]decan-2-yl)-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C17H36GeN2/c1-5-18(6-2)11-8-17(9-12-18)10-15-20(16-17)14-7-13-19(3)4/h5-16H2,1-4H3 |
InChI-Schlüssel |
PWMYMKOUNYTVQN-UHFFFAOYSA-N |
SMILES |
CC[Ge]1(CCC2(CCN(C2)CCCN(C)C)CC1)CC |
Kanonische SMILES |
CC[Ge]1(CCC2(CCN(C2)CCCN(C)C)CC1)CC |
Andere CAS-Nummern |
41992-23-8 |
Verwandte CAS-Nummern |
41992-22-7 (di-hydrochloride) |
Synonyme |
NSC 192965 NSC-192965 spirogermanium spirogermanium dihdyrochloride |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



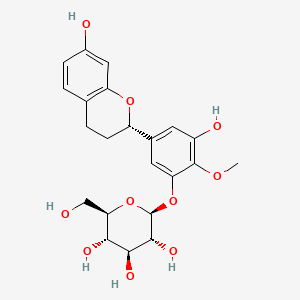

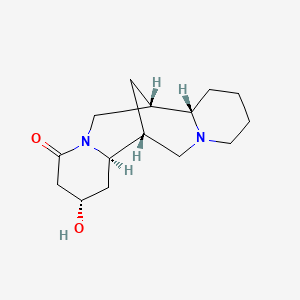
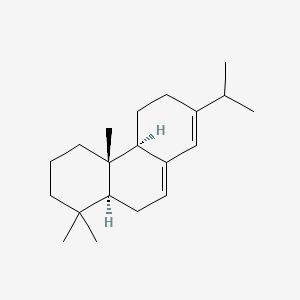

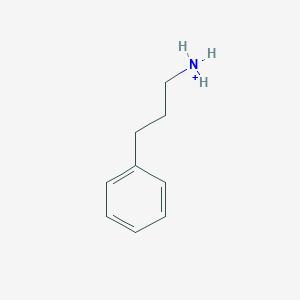

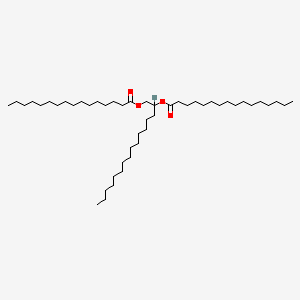
![8-Isopropyl-1,1-dimethyl-2,3,5,10,11,11a-hexahydro-1H-dibenzo[a,d]cycloheptene-6,7-diol-, (11aS)-](/img/structure/B1201560.png)
